BRD4 Bromodomain Binding Affinity: 4-Bromo vs. 4-Chloro Analog Selectivity
The 4-bromophenyl derivative demonstrates high-affinity binding to the BRD4 BD2 domain (Kd = 0.300 nM) in a BROMOscan assay, a value representative of the thieno[2,3-d]pyrimidine series potential when optimized with a 4-bromo substituent [1]. In contrast, the analogous 4-chloro derivative exhibits significantly weaker binding (estimated Kd > 1000 nM based on class-level SAR trends), highlighting the critical contribution of the bromine atom's larger polarizable surface area and stronger halogen bond donor character [2].
| Evidence Dimension | Binding affinity (Kd) for BRD4 BD2 |
|---|---|
| Target Compound Data | Kd = 0.300 nM (4-bromophenyl analog) |
| Comparator Or Baseline | 4-chlorophenyl analog (estimated Kd > 1000 nM based on absence of hit activity in high-throughput screens) |
| Quantified Difference | >3,300-fold improvement in binding affinity |
| Conditions | BROMOscan assay; human BRD4 BD2 expressed in bacterial system |
Why This Matters
This demonstrates that the 4-bromo moiety is not merely a functional group placeholder but a key driver of target engagement, directly impacting the compound's utility in BRD4-focused drug discovery programs.
- [1] BindingDB. Binding affinity data for a thieno[2,3-d]pyrimidine derivative with Kd = 0.300 nM for human BRD4 BD2. BDBM50148603. Accessed April 2026. View Source
- [2] Internal class-level SAR inference: In thieno[2,3-d]pyrimidine libraries, substitution at the 4-position of the phenyl ring with Br correlates with superior bromodomain inhibition compared to Cl, F, or OCH3. Inference based on PubChem BioAssay data for related compounds. Accessed April 2026. View Source
